1-[(3-Methylpyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
1-[(3-Methylpyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that combines a pyridine ring with a triazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and triazole rings in its structure imparts unique chemical and biological properties.
Preparation Methods
The synthesis of 1-[(3-Methylpyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylpyridine and 1H-1,2,4-triazole.
Reaction Conditions: The methyl group on the pyridine ring is activated using a suitable reagent, such as a halogenating agent, to form a reactive intermediate.
Coupling Reaction: The activated pyridine intermediate is then coupled with 1H-1,2,4-triazole under basic conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems.
Chemical Reactions Analysis
1-[(3-Methylpyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or triazole rings are replaced with other groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(3-Methylpyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 1-[(3-Methylpyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the particular application and target.
Comparison with Similar Compounds
1-[(3-Methylpyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:
1-[(3-Methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one: This compound has a pyrrolidinone ring instead of a triazole ring, leading to different chemical and biological properties.
3-(2-methylpyridin-4-yl)propan-1-ol: This compound has a propanol group instead of a triazole ring, affecting its reactivity and applications.
N-(pyridin-4-yl)pyridin-4-amine: This compound has a pyridine ring instead of a triazole ring, resulting in different interactions with molecular targets.
The uniqueness of this compound lies in its combination of pyridine and triazole rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11N5 |
---|---|
Molecular Weight |
189.22 g/mol |
IUPAC Name |
1-[(3-methylpyridin-4-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H11N5/c1-7-4-11-3-2-8(7)5-14-6-12-9(10)13-14/h2-4,6H,5H2,1H3,(H2,10,13) |
InChI Key |
GTVJHIKJYQGJDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)CN2C=NC(=N2)N |
Origin of Product |
United States |
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